

Spectroscopic Data of 5-Bromo-4-methoxypicolinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-4-methoxypicolinonitrile**

Cat. No.: **B1528941**

[Get Quote](#)

Introduction

5-Bromo-4-methoxypicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the interplay of the electron-withdrawing nitrile and bromine substituents and the electron-donating methoxy group on the pyridine ring, make it a valuable scaffold for the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Bromo-4-methoxypicolinonitrile**, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry. Furthermore, it outlines detailed, field-proven protocols for the acquisition and interpretation of this data, offering a self-validating framework for researchers.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **5-Bromo-4-methoxypicolinonitrile**, the following data is predicted based on the analysis of structurally analogous compounds and established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.45	Singlet	1H	H-6
~7.20	Singlet	1H	H-3
~4.05	Singlet	3H	-OCH ₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165.0	C-4
~152.0	C-6
~145.0	C-2
~118.0	C-5
~116.0	-CN
~110.0	C-3
~57.0	-OCH ₃

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~2230	Strong	C≡N Stretch (Nitrile)
~1600, ~1480	Medium-Strong	C=C and C≡N Ring Stretching
~1270	Strong	Aryl-O Stretch (Asymmetric)
~1030	Strong	Aryl-O Stretch (Symmetric)
~880	Strong	C-H Out-of-plane Bending
~650	Medium	C-Br Stretch

Mass Spectrometry

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z Value	Ion	Description
227/229	[M+H] ⁺	Protonated molecular ion, showing a characteristic 1:1 isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br).
212/214	[M-CH ₃] ⁺	Loss of a methyl radical from the methoxy group.
199/201	[M-CO] ⁺	Loss of carbon monoxide.
148	[M-Br] ⁺	Loss of a bromine radical.

In-Depth Analysis and Interpretation

The predicted spectroscopic data provides a detailed fingerprint of the molecular structure of **5-Bromo-4-methoxypicolinonitrile**.

- ¹H NMR: The two singlets in the aromatic region correspond to the two protons on the pyridine ring. The downfield shift of H-6 (~8.45 ppm) is attributed to the deshielding effect of the adjacent nitrogen atom and the nitrile group. The H-3 proton (~7.20 ppm) is expected to be more upfield. The sharp singlet at ~4.05 ppm is characteristic of the three protons of the methoxy group.
- ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-4) is expected to be the most downfield (~165.0 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly downfield. The carbon bearing the bromine atom (C-5) and the nitrile carbon will have distinct chemical shifts. The methoxy carbon will appear in the upfield region (~57.0 ppm).
- IR Spectroscopy: The strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.^[1] The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N ring stretching bands confirms the pyridine core.^[2] The strong bands in the 1300-1000 cm⁻¹ region are characteristic of the aryl ether linkage of the methoxy group.^[3]
- Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 natural abundance).^{[4][5]} Fragmentation is likely to occur through the loss of a methyl group from the methoxy ether, followed by the loss of carbon monoxide, or through the cleavage of the C-Br bond.^{[6][7]}

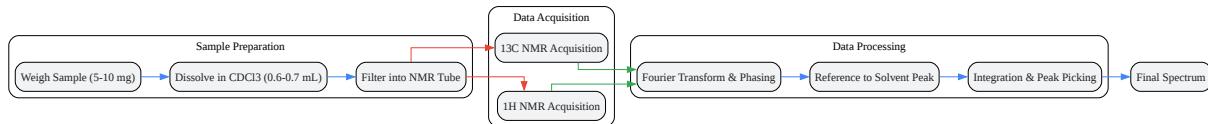
Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality spectroscopic data for the structural confirmation of **5-Bromo-4-methoxypicolinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.^{[8][9]}


- Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[\[10\]](#)

2. ^1H NMR Data Acquisition:

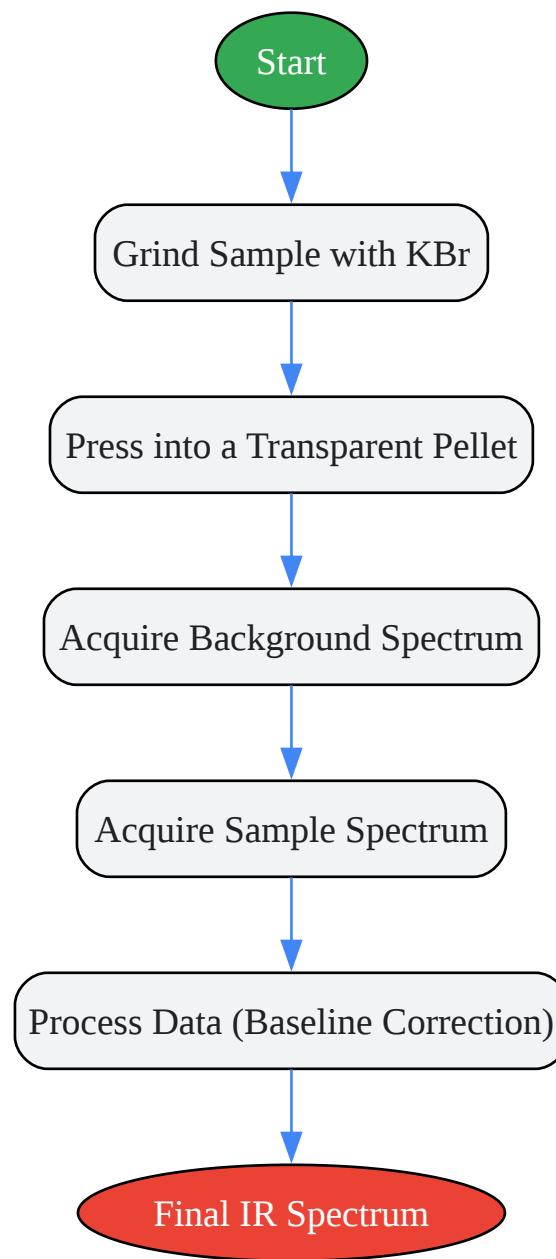
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)
- The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

3. ^{13}C NMR Data Acquisition:

- Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.
- Typical acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-10 seconds
 - Number of scans: 1024-4096 (or more, as ^{13}C has a low natural abundance)
- The chemical shifts should be referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

[Click to download full resolution via product page](#)

NMR Experimental Workflow.


Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

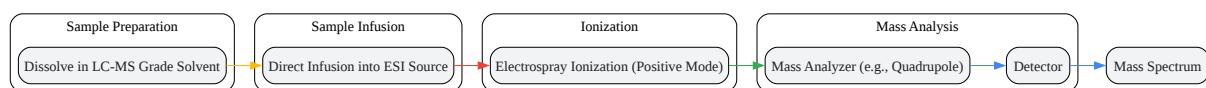
2. Data Acquisition:

- Record a background spectrum of the empty sample compartment.[\[11\]](#)[\[12\]](#)
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

[Click to download full resolution via product page](#)

FT-IR Experimental Workflow.

Mass Spectrometry (MS)


1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

- The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Data Acquisition (Electrospray Ionization - ESI):

- Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).[\[13\]](#)
- Acquire the mass spectrum in positive ion mode.
- Typical ESI source parameters:
 - Capillary voltage: 3-4 kV
 - Nebulizing gas pressure: 10-20 psi
 - Drying gas flow rate: 5-10 L/min
 - Drying gas temperature: 200-300 °C
- Scan over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. eng.uc.edu [eng.uc.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.bu.edu [sites.bu.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. phys.libretexts.org [phys.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-4-methoxypicolinonitrile: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1528941#spectroscopic-data-of-5-bromo-4-methoxypicolinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com